N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dichlorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps. One common approach starts with the preparation of the key intermediate, 4,5-diphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 3,4-dichlorobenzaldehyde in the presence of a suitable base to form the final product.
The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalysts: Triethylamine or other organic bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted dichlorophenyl derivatives
Scientific Research Applications
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring and dichlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial properties.
1,2,4-Triazole Derivatives: Widely used in pharmaceuticals for their antifungal and anticancer activities.
Uniqueness
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19Cl2N5OS |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-16(18-12-13-20(25)21(26)14-18)27-28-22(32)15-33-24-30-29-23(17-8-4-2-5-9-17)31(24)19-10-6-3-7-11-19/h2-14H,15H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
IXIUJWSTMOVHQI-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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